molecular formula C20H19N3O2 B117099 2-(3-Indolylmethyl)-L-tryptophan CAS No. 149724-31-2

2-(3-Indolylmethyl)-L-tryptophan

Cat. No. B117099
M. Wt: 333.4 g/mol
InChI Key: RNZFOWZVRUMXDQ-INIZCTEOSA-N
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Description

“2-(3-Indolylmethyl)-L-tryptophan” is a certified reference material and pharmaceutical secondary standard . It has a linear formula of C20H19N3O2 .


Molecular Structure Analysis

The molecular structure of “2-(3-Indolylmethyl)-L-tryptophan” is represented by the linear formula C20H19N3O2 . More detailed structural analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Indolylmethyl)-L-tryptophan” are not explicitly mentioned in the available resources. It is known to be a certified reference material and pharmaceutical secondary standard .

Scientific Research Applications

Enzymatic Reactions and Catalysis

  • L-Tryptophan 2′,3′-Oxidase Activity : L-Tryptophan 2′,3′-oxidase, derived from Chromobacterium violaceum, catalyzes the formation of a double bond between carbon atoms in various tryptophan derivatives, including those with an indole nucleus like 2-(3-Indolylmethyl)-L-tryptophan. This process is crucial in enzymatic synthesis of α,β-dehydrotryptophanyl peptides without side product formation, irrespective of the position of the tryptophan residue in the amino acid sequence (Genet et al., 1995).

Biotechnological Production

  • l-Serine Biosensor-Controlled Fermentation : In the biotechnological production of l-tryptophan derivatives, including hydroxylated or halogenated l-tryptophans, Corynebacterium glutamicum plays a crucial role. The bacterium's tryptophan synthase is capable of converting indole derivatives to corresponding l-tryptophan derivatives, which have applications in therapeutic peptides and agrochemicals (Ferrer et al., 2022).

Biochemical Analysis Techniques

  • Serum Tryptophan and Kynurenine Measurement : A method for the simultaneous measurement of serum tryptophan and kynurenine by HPLC, highlights the importance of tryptophan, including 2-(3-Indolylmethyl)-L-tryptophan, in understanding the tryptophan degradation process and immune system activation (Widner et al., 1997).

Structural Studies and Allosteric Interactions

  • Crystal Structures in Tryptophan Synthase : Studies on crystal structures of tryptophan synthase complexed with tryptophan derivatives have provided insights into allosteric interactions and catalytic activity, enhancing understanding of enzyme mechanisms at a molecular level (Weyand et al., 2002).

Enzymatic Transformation and Metabolism

  • Tryptophan Metabolism and Pharmacological Targeting : L-Tryptophan and its derivatives are involved in extensive metabolism, producing various bioactive molecules. Understanding this metabolism opens avenues for therapeutic interventions in neurological, metabolic, psychiatric, and intestinal disorders (Modoux et al., 2020).

Safety And Hazards

The safety data sheet for “2-(3-Indolylmethyl)-L-tryptophan” indicates that it is a combustible solid . More detailed safety and hazard information is not available in the retrieved resources.

Future Directions

While specific future directions for “2-(3-Indolylmethyl)-L-tryptophan” are not mentioned, there is ongoing research into similar compounds. For example, pyrazine and phenazine heterocycles, which are related to indole compounds, are being explored for their potential as therapeutic molecules in cancer chemoprevention and treatment .

properties

IUPAC Name

(2S)-2-amino-3-[2-(1H-indol-3-ylmethyl)-1H-indol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c21-16(20(24)25)10-15-14-6-2-4-8-18(14)23-19(15)9-12-11-22-17-7-3-1-5-13(12)17/h1-8,11,16,22-23H,9-10,21H2,(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZFOWZVRUMXDQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CC3=C(C4=CC=CC=C4N3)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Indolylmethyl)-L-tryptophan

CAS RN

149724-31-2
Record name (2S)-2-Amino-3-(2-(1H-indol-3-ylmethyl)-1H-indol-3-yl)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149724312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-INDOLYLMETHYL)-L-TRYPTOPHAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9Q4BA8U8Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
20
Citations
BL Williamson, LM Benson, AJ Tomlinson, AN Mayeno… - Toxicology letters, 1997 - Elsevier
The structural characterization of a number of contaminants of l-tryptophan (Trp) associated with eosinophilia myalgia syndrome has been performed for the first time by the powerful …
Number of citations: 54 www.sciencedirect.com
B Müller, C Pacholski, T Simat, H Steinhart - Tryptophan, Serotonin, and …, 1999 - Springer
Contaminants in biotechnologically manufactured L-Tryptophan (Trp) are suspected to be responsible for the outbreak of an unknown autoimmune disease in 1989. The contaminants, …
Number of citations: 12 link.springer.com
TJ Simat, KK Kleeberg, B Müller, A Sierts - Tryptophan, Serotonin, and …, 1999 - Springer
The pattern of contaminants in pharmaceutical and feed grade L-tryptophan (Trp) was investigated in a market survey of 22 lots of 6 different manufacturers. To date, 5 case associated …
Number of citations: 28 link.springer.com
TJ Simat, KK Kleeberg, B Müller, A Sierts - European Food Research and …, 2003 - Springer
In 1989 a new autoimmune disease, the eosinophilia myalgia syndrome (EMS), was traced back to the intake of L-tryptophan (Trp) of a single manufacturer, Showa Denko (SD). In an …
Number of citations: 12 link.springer.com
T Simat, B Van Wickern, K Eulitz, H Steinhart - Journal of Chromatography B …, 1996 - Elsevier
The epidemic outbreak of a new disease, the eosinophilia-myalgia syndrome (EMS), was traced back to the intake of l-tryptophan (Trp) of certain lots from a single manufacturer. Since …
Number of citations: 38 www.sciencedirect.com
K Günther, B Hoppe - … : Current Prospects in Medicine and Drug …, 1994 - books.google.com
Recently," peak E" in L-tryptophan has been identified as 1, 1'-ethylidene-bis (L-tryptophan)(FIGURE 1)(1). This contaminant is supposed to be either the cause of Eosinophilia Myalgia …
Number of citations: 0 books.google.com
H Steinhart, B Van Wickern, K Meyer… - Recent Advances in …, 1996 - Springer
Eosinophilia-Myalgia-Syndrome (EMS) has been linked to the ingestion of Tryptophan (Trp) manufactured by a single company containing more than 60 UV-detectable minor …
Number of citations: 4 link.springer.com
H Jork, J Gang - L-Tryptophan. Curr Prospects Med Drug Saf, 1994 - books.google.com
Modern thin-layer chromatography is one of the microanalytical separation and determination methods now often employed in the field of trace analysis. Its sensitivity approximately …
Number of citations: 4 books.google.com
BL Williamson, AJ Tomlinson, PK Mishra… - Chemical Research …, 1998 - ACS Publications
On-line HPLC/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) in conjunction with NMR has been successfully employed to identify and structurally characterize …
Number of citations: 74 pubs.acs.org
S Naylor, BL Williamson, KL Johnson… - … , Serotonin, and Melatonin …, 1999 - Springer
We have characterized the structures of two case-associated contaminants of the Showa Denko L-tryptophan known to cause eosinophilia-myalgia syndrome (EMS). A combination of …
Number of citations: 13 link.springer.com

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